Ethyl isocyanopropionate Ethyl isocyanopropionate
Brand Name: Vulcanchem
CAS No.: 2920-08-3
VCID: VC3839974
InChI: InChI=1S/C6H9NO2/c1-3-9-6(8)4-5-7-2/h3-5H2,1H3
SMILES: CCOC(=O)CC[N+]#[C-]
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

Ethyl isocyanopropionate

CAS No.: 2920-08-3

Cat. No.: VC3839974

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl isocyanopropionate - 2920-08-3

Specification

CAS No. 2920-08-3
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name ethyl 3-isocyanopropanoate
Standard InChI InChI=1S/C6H9NO2/c1-3-9-6(8)4-5-7-2/h3-5H2,1H3
Standard InChI Key OWGWPQZQJKIGCB-UHFFFAOYSA-N
SMILES CCOC(=O)CC[N+]#[C-]
Canonical SMILES CCOC(=O)CC[N+]#[C-]

Introduction

Chemical and Physical Properties

Ethyl 2-isocyanatopropionate is a clear, colorless to pale yellow liquid with a pungent odor typical of isocyanates. Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight143.14 g/mol
Boiling Point68°C (3 mmHg)
Density1.087 g/cm³
Refractive Index1.417–1.429
Flash Point92°C (closed cup)
SolubilityMiscible in organic solvents (e.g., toluene, chloroform); insoluble in water

The compound’s reactivity stems from the isocyanate group, which undergoes rapid reactions with amines, alcohols, and water to form ureas, urethanes, and carbamic acids, respectively . Its instability in humid environments necessitates storage under anhydrous conditions .

Synthesis Methods

Phosgene-Free Synthesis

Modern protocols emphasize phosgene alternatives. A patented one-step method (CN102659631B) utilizes trichloromethyl carbonate (diphosgene surrogate) and ethylamine hydrochloride in xylene solvent with a catalyst (alkylammonium/benzyl ammonium salts) :

  • Catalyst Preparation: Alkylammonium and benzyl ammonium salts are refluxed in ether, dried, and powdered.

  • Reaction: Ethylamine hydrochloride (150–200 kg) and trichloromethyl carbonate (200–300 kg) are heated in xylene at 135–140°C, yielding ethyl isocyanopropionate after distillation.

  • Yield: ≥87% with >99% purity .

This method eliminates phosgene, reducing hazardous waste and improving operational safety.

Applications in Industry and Research

Polymer Chemistry

Ethyl 2-isocyanatopropionate serves as a crosslinking agent in polyurethane foams and coatings. Its β-isocyanate group enhances steric accessibility, facilitating rapid curing in adhesives and elastomers .

Pharmaceutical Intermediates

The compound is a precursor in synthesizing peptidomimetics and urea derivatives. For example, it reacts with amines to form carbamates, which are integral to protease inhibitors and anticancer agents .

Biochemical Labeling

Recent advances in bioorthogonal chemistry exploit isocyanides for protein and glycan labeling. Ethyl 2-isocyanatopropionate’s small size (bond length: 1.17 Å) minimizes steric hindrance, enabling precise modifications in live-cell imaging .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaReactivityApplications
Ethyl isocyanateC3H5NO\text{C}_3\text{H}_5\text{NO}High volatilityPesticides, polymers
Methyl isocyanopropionateC5H7NO3\text{C}_5\text{H}_7\text{NO}_3Slower hydrolysisSpecialty coatings
Phenyl isocyanateC7H5NO\text{C}_7\text{H}_5\text{NO}Aromatic stabilityHigh-performance resins

Ethyl 2-isocyanatopropionate’s balanced reactivity and steric profile make it preferable for fine chemical synthesis compared to more volatile or inert analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator